

Methyl 2-amino-3-methylbenzoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl 2-amino-3-methylbenzoate

Cat. No.: B157021

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CAS Number: 22223-49-0 Synonyms: Methyl 3-methylantranilate, 2-Amino-3-methylbenzoic Acid Methyl Ester, 2-Amino-m-toluic Acid Methyl Ester

This technical guide provides a comprehensive overview of **Methyl 2-amino-3-methylbenzoate**, a key organic intermediate with significant applications in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a metabolite and synthetic precursor.

Core Physicochemical and Spectroscopic Data

The fundamental properties of **Methyl 2-amino-3-methylbenzoate** are summarized below. All quantitative data has been compiled into structured tables for clarity and ease of comparison.

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ NO ₂	[1][2][3]
Molecular Weight	165.19 g/mol	[1][2][3]
Appearance	Crystalline powder; White to Almost white powder to lump	[1][2]
Melting Point	115-117°C or 25.0-29.0°C	[2][4]
Boiling Point	153°C at 23 mmHg	[4]
Density	1.132 ± 0.06 g/cm ³ (Predicted)	[4][5]
Solubility	Slightly soluble in DMSO and Methanol	[4][5]

Note on Melting Point: A significant discrepancy exists in the literature. Researchers should verify this property with their specific sample.

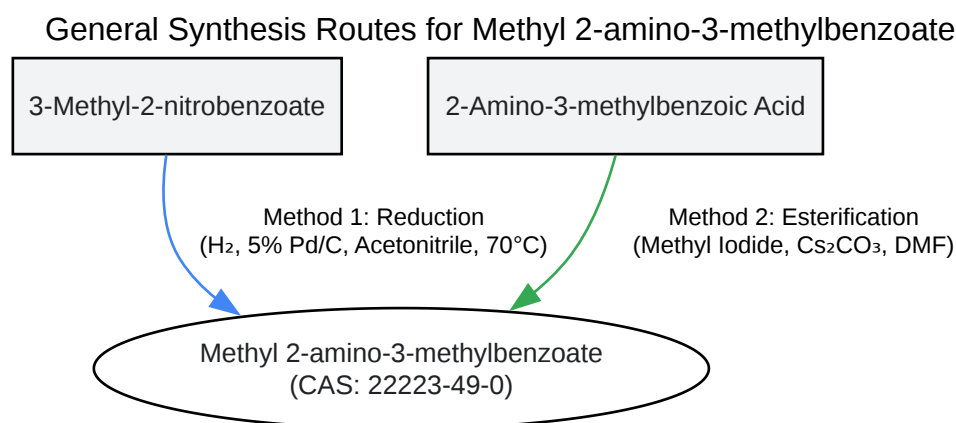
Spectroscopic Data

Spectrum Type	Data	Source(s)
¹ H NMR	(400MHz, CDCl ₃) δ: 7.77 (d, 1H), 7.19 (d, 1H), 6.59 (t, 1H), 5.82 (bs, 2H), 3.86 (s, 3H), 2.17 (s, 3H)	[6]
IR / MS	Specific experimental IR and Mass Spectrometry data for the title compound are not readily available in surveyed databases. Analysis of the parent compound, 2-Amino-3-methylbenzoic acid, shows characteristic IR bands for N-H, C=O (acid), and C-N vibrations.	[7]

Synthesis and Experimental Protocols

Methyl 2-amino-3-methylbenzoate is primarily synthesized via two well-established methods: the reduction of a nitro-aromatic precursor or the esterification of the corresponding carboxylic acid.

Synthesis Workflow Diagram



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Caption: Primary synthesis pathways to **Methyl 2-amino-3-methylbenzoate**.

Experimental Protocol 1: Reduction of Methyl 3-methyl-2-nitrobenzoate

This method involves the catalytic hydrogenation of the corresponding nitro compound.

Procedure:

- In a 600 mL high-pressure vessel, combine Methyl 3-methyl-2-nitrobenzoate (98.5 g, 505 mmol), 5% Palladium on Carbon (Pd/C) (1.0 g), and acetonitrile (300 mL).^[6]
- Heat the mixture to 70°C and pressurize with hydrogen gas to 65 psi (450 kPa).^[6]
- Maintain the reaction under these conditions for 8 hours.^[6]
- Optionally, add a supplementary portion of 5% Pd/C (1.0 g) and continue hydrogenation at 100 psi (690 kPa) for an additional 8.5 hours to ensure complete conversion.^{[5][6]}

- After cooling the reaction mixture to room temperature, purge the vessel with nitrogen gas.[5]
- Filter the mixture through Celite and wash the filter cake with acetonitrile (3 x 25 mL).[6]
- The combined filtrate, containing the desired product, can be partially evaporated and quantified by HPLC, typically yielding the product in high purity (>97%).[5][6]

Experimental Protocol 2: Esterification of 2-Amino-3-methylbenzoic Acid

This protocol follows a standard esterification procedure using an alkyl halide.

Procedure:

- Dissolve 2-amino-3-methylbenzoic acid (66.9 mmol) in N,N-dimethylformamide (DMF) (200 mL).[6]
- Add cesium carbonate (Cs_2CO_3) (102 mmol) to the solution and stir the mixture for 30 minutes at room temperature.[6]
- Add methyl iodide (67.0 mmol) to the reaction mixture.[6]
- Allow the reaction to proceed for 18 hours at room temperature.[6]
- Upon completion, partition the reaction mixture between water (1 L) and diethyl ether (200 mL).[6]
- Extract the aqueous layer with an additional portion of ether (100 mL).[6]
- Combine the organic extracts, wash with brine (500 mL), and dry over anhydrous potassium carbonate.[6]
- Concentrate the solution under reduced pressure to yield **Methyl 2-amino-3-methylbenzoate**. This method typically results in a yield of approximately 92%. [6]

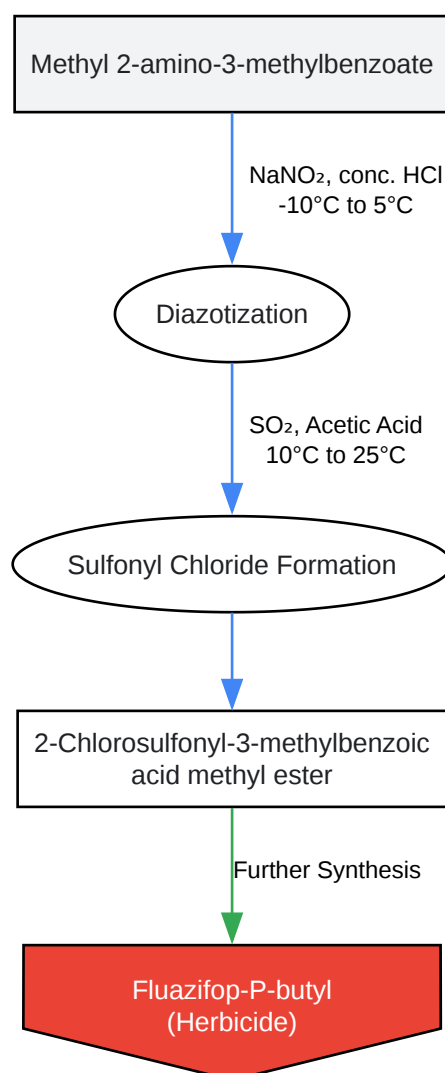
Applications in Research and Development

Methyl 2-amino-3-methylbenzoate is a versatile building block in organic synthesis, primarily valued for its role in constructing more complex molecules for the pharmaceutical and agrochemical sectors.[8]

Agrochemical Synthesis

A significant application is in the production of herbicides. The compound is a direct precursor to 2-chlorosulfonyl-3-methylbenzoic acid methyl ester, a critical intermediate for synthesizing the highly efficient sulfonylurea herbicide, Fluazifop-P-butyl.[6]

Use as an Intermediate in Herbicide Synthesis



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Caption: Synthesis of a herbicide intermediate from **Methyl 2-amino-3-methylbenzoate**.

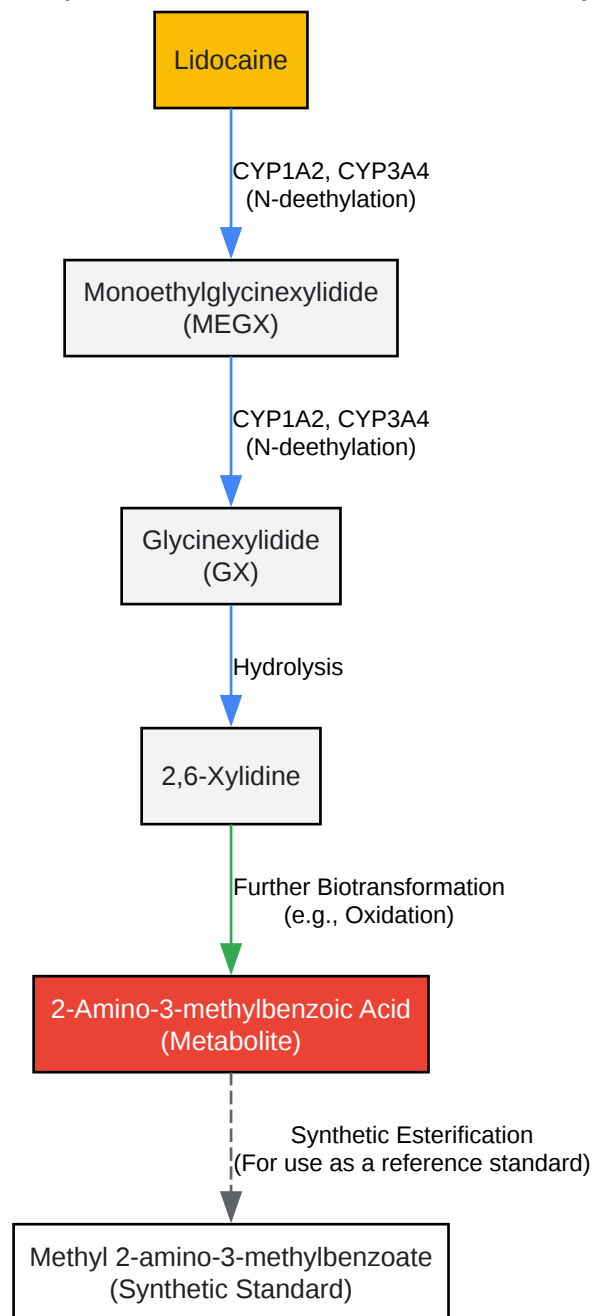
Pharmaceutical and Biochemical Applications

- **Pharmaceutical Intermediate:** The compound serves as a key starting material in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.^[8] Its structure is particularly valuable for creating molecules targeting neurological disorders.^[8]
- **Metabolite Research:** 2-Amino-3-methylbenzoic acid (the parent acid of the title compound) is a known human metabolite of Lidocaine, a widely used local anesthetic and antiarrhythmic drug.^{[5][9]} The methyl ester is therefore used as a standard in metabolic studies.
- **Fungicide Development:** It is a starting material for synthesizing metabolites of Metalaxyl, an agricultural fungicide, aiding in the study of its environmental and biological fate.^[5]

Biological Significance: Role in Lidocaine Metabolism

While **Methyl 2-amino-3-methylbenzoate** itself is a synthetic compound, its corresponding carboxylic acid, 2-amino-3-methylbenzoic acid, is a metabolite of Lidocaine. The metabolism of Lidocaine occurs primarily in the liver, where it is processed by cytochrome P450 enzymes, notably CYP1A2 and CYP3A4.^[1] The major metabolic pathway involves sequential N-deethylation to form monoethylglycinexylidide (MEGX) and glycinexylidide (GX), followed by hydrolysis to 2,6-xylidine.^{[1][10]} The formation of 2-amino-3-methylbenzoic acid occurs through subsequent biotransformation of these intermediates.

Simplified Lidocaine Metabolism Pathway

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Caption: The metabolic pathway of Lidocaine leading to the formation of 2-amino-3-methylbenzoic acid.

Safety and Handling

Methyl 2-amino-3-methylbenzoate is classified as an irritant and requires careful handling in a laboratory setting.

Hazard Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[11]
Signal Word	Warning	[11]
Hazard Codes	Xi (Irritant)	[12]
Hazard Statements	H302 (Harmful if swallowed), Causes skin irritation, Causes serious eye irritation.	[11]
Risk Statements	R36/37/38: Irritating to eyes, respiratory system and skin.	[12]
Precautionary Statements	P264: Wash skin thoroughly after handling. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.	[11]
Safety Statements	S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection.	[12]

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

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